Xestospongin C

Description

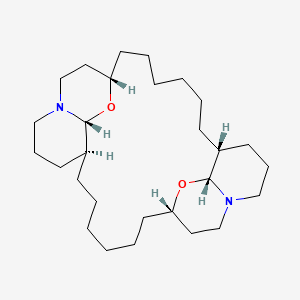

Structure

3D Structure

Properties

CAS No. |

88903-69-9 |

|---|---|

Molecular Formula |

C28H50N2O2 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(1S,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |

InChI Key |

PQYOPBRFUUEHRC-HCKQMYSWSA-N |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xestospongin C; Xestospongin-C; |

Origin of Product |

United States |

Foundational & Exploratory

Xestospongin C: An In-depth Technical Guide to its Mechanism of Action on the IP3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Xestospongin C on the inositol 1,4,5-trisphosphate receptor (IP3R). This compound, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is widely utilized as a potent, membrane-permeable, and reversible inhibitor of IP3R-mediated calcium release. This document details its non-competitive, allosteric mode of inhibition, its effects on IP3R conformation, and the existing controversies surrounding its selectivity for IP3R subtypes and its impact on SERCA pumps. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers investigating IP3R function. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions between this compound and the IP3 receptor.

Introduction: this compound and the IP3 Receptor

The inositol 1,4,5-trisphosphate receptor (IP3R) is a ligand-gated intracellular calcium channel located on the endoplasmic reticulum (ER) membrane. Upon binding to its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), the IP3R mediates the release of calcium ions (Ca2+) from the ER lumen into the cytosol. This elevation in cytosolic calcium is a critical second messenger in a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and synaptic plasticity.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of IP3R-mediated calcium signaling. Its ability to permeate cell membranes allows for its use in intact cell systems, providing a significant advantage over non-permeable inhibitors. Understanding the precise mechanism by which this compound inhibits IP3R is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Mechanism of Action of this compound on IP3R

The primary mechanism of action of this compound is the inhibition of IP3-induced Ca2+ release from the endoplasmic reticulum.[1][2] This inhibition is potent, with reported IC50 values in the nanomolar range.[3][4]

Allosteric and Non-Competitive Inhibition

A key feature of this compound's inhibitory action is its non-competitive nature with respect to IP3 binding.[5] This indicates that this compound does not bind to the same site as IP3 on the receptor. Instead, it is proposed to act as an allosteric modulator, binding to a distinct site on the IP3R protein and inducing a conformational change that prevents channel opening, even when IP3 is bound. This allosteric mechanism is a critical aspect of its function and distinguishes it from competitive antagonists.

Conformational Effects on the IP3 Receptor

While the precise binding site of this compound on the IP3R has not been definitively elucidated, its allosteric mode of action implies that it stabilizes a closed or non-conductive conformation of the receptor channel. Upon binding, this compound is thought to lock the receptor in a state that is refractory to activation by IP3. This conformational locking prevents the structural rearrangements necessary for the opening of the Ca2+ pore. It has been suggested that this compound may interfere with the conformational coupling between the IP3 binding domain and the channel gate.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Value | Cell/System Type | Reference |

| IC50 (IP3-induced Ca2+ release) | 358 nM | Cerebellar microsomes | [3][4] |

| 350 nM | ER and SR vesicles | [3][6] | |

| Concentration for Inhibition in Intact Cells | 3 - 10 µM | RBL-2H3 mast cells | [1][2] |

| Selectivity over Ryanodine Receptor | ~30-fold | Not specified | [3] |

Table 1: Inhibitory Potency and Selectivity of this compound

| IP3R Subtype | Effect of this compound | Cell Line | Reference |

| IP3R1 | Ineffective antagonist | DT40 cells | [7][8][9] |

| IP3R2 | Ineffective antagonist | DT40 cells | [7][8][9] |

| IP3R3 | Ineffective antagonist | DT40 cells | [7][8][9] |

Table 2: Subtype Selectivity of this compound

Controversies and Off-Target Effects

While widely used as a selective IP3R inhibitor, several studies have highlighted potential off-target effects and a lack of universal efficacy for this compound.

Inhibition of SERCA Pumps

A significant point of contention is the effect of this compound on the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. Some studies have reported that this compound is also a potent inhibitor of SERCA, with an efficacy comparable to its inhibition of the IP3R.[10][11][12] Inhibition of SERCA would independently lead to a depletion of ER Ca2+ stores and could confound the interpretation of results aimed at studying IP3R function. However, other studies have found that at concentrations effective for IP3R inhibition, this compound does not significantly affect SERCA activity.[1] This discrepancy may be due to cell-type specific differences or the specific experimental conditions used.

IP3R Subtype Selectivity

The efficacy of this compound appears to be dependent on the IP3R subtype and the cellular context. Studies using DT40 cells, which are engineered to express single IP3R subtypes, have shown that this compound is not an effective antagonist of any of the three mammalian IP3R subtypes in this system.[7][8][9] This suggests that the inhibitory action of this compound may be influenced by cellular factors or post-translational modifications of the receptor that are present in some cell types but not others.

Effects on Store-Operated Calcium Entry (SOCE)

This compound has been shown to inhibit store-operated calcium entry (SOCE) that is initiated by IP3-generating agonists.[1][2] However, it does not appear to directly inhibit the SOCE machinery itself, as thapsigargin-induced SOCE remains unaffected.[1][2] This suggests that the inhibition of SOCE by this compound is a downstream consequence of its blockade of IP3R-mediated store depletion.

Experimental Protocols

Calcium Imaging in Permeabilized Cells to Assess Direct IP3R Inhibition

This protocol allows for the direct application of IP3 to the intracellular environment and the measurement of its effect on ER Ca2+ release in the presence or absence of this compound.

Materials:

-

Cells grown on glass coverslips

-

Fluorescent Ca2+ indicator for the ER (e.g., Mag-Fura-2 AM)

-

Permeabilization agent (e.g., β-escin or saponin)

-

Ca2+-free buffer (containing EGTA)

-

Ca2+-loading buffer (containing a known concentration of free Ca2+)

-

IP3 solution

-

This compound solution

-

Fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading: Incubate cells with Mag-Fura-2 AM according to the manufacturer's instructions to load the ER with the Ca2+ indicator.

-

Permeabilization: Wash the cells with Ca2+-free buffer and then briefly expose them to a buffer containing a low concentration of β-escin or saponin to selectively permeabilize the plasma membrane while leaving the ER membrane intact.[1]

-

Baseline Measurement: Transfer the coverslip to the microscope stage and perfuse with a Ca2+-loading buffer to establish a stable baseline fluorescence ratio, indicating a full ER Ca2+ store.

-

This compound Incubation: For the experimental group, perfuse the cells with Ca2+-loading buffer containing the desired concentration of this compound for a specified incubation period (e.g., 3-5 minutes). The control group receives the vehicle control.[1]

-

IP3 Stimulation: Switch the perfusion to a Ca2+-free buffer containing IP3 (and this compound for the experimental group).

-

Data Acquisition: Record the change in the Mag-Fura-2 fluorescence ratio over time. A decrease in the ratio indicates Ca2+ release from the ER.

-

Data Analysis: Quantify the rate and extent of the decrease in the fluorescence ratio to determine the effect of this compound on IP3-induced Ca2+ release.

Radioligand Binding Assay to Determine Non-Competitive Inhibition

This assay is used to assess whether this compound competes with IP3 for binding to the IP3R.

Materials:

-

Cell or tissue homogenates containing IP3R (e.g., cerebellar microsomes)

-

Radiolabeled IP3 (e.g., [3H]IP3)

-

Unlabeled ("cold") IP3

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare membrane fractions from a tissue or cell line known to express high levels of IP3R.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of radiolabeled IP3, and either:

-

Increasing concentrations of unlabeled IP3 (for the competition curve).

-

Increasing concentrations of this compound.

-

Buffer alone (for total binding).

-

A high concentration of unlabeled IP3 (for non-specific binding).

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the concentration of unlabeled IP3 to generate a competition curve and determine the IC50 of IP3.

-

Plot the specific binding in the presence of different concentrations of this compound. If this compound is a non-competitive inhibitor, it should not shift the IC50 of the IP3 competition curve but may reduce the maximum binding.

-

Visualizations

Caption: Signaling pathway of IP3-mediated calcium release and its inhibition by this compound.

Caption: Workflow for assessing direct IP3R inhibition by this compound using calcium imaging.

Caption: Allosteric inhibition of IP3R by this compound, stabilizing an inactive conformation.

Conclusion

References

- 1. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 8. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Xestospongin C: A Deep Dive into its Discovery, Origin, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine alkaloid, has emerged as a pivotal tool in cellular signaling research. First isolated from the marine sponge Xestospongia sp., this natural product has garnered significant attention for its potent and selective inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor, a key player in intracellular calcium (Ca2+) mobilization. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and detailed pharmacological characterization of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and key biological assays, and a discussion of its mechanism of action, including its effects on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of cell signaling, pharmacology, and natural product chemistry.

Discovery and Origin

This compound was first isolated from the marine sponge of the genus Xestospongia.[1][2] Specifically, it has been reported to be extracted from the Okinawan marine sponge Xestospongia sp..[1][2] Marine sponges of the genus Xestospongia, such as Xestospongia exigua, are known to be a rich source of diverse bioactive secondary metabolites, including a variety of alkaloids.[3]

Isolation Protocol

Experimental Protocol: General Isolation of this compound

-

Collection and Preparation: Specimens of Xestospongia sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen sponge material is then lyophilized and ground into a fine powder.

-

Extraction: The powdered sponge material is subjected to exhaustive extraction with a polar solvent, typically methanol or a mixture of methanol and dichloromethane. This process is repeated multiple times to ensure complete extraction of the bioactive compounds.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning the extract between n-hexane, ethyl acetate, and water to separate compounds based on their polarity. The fraction containing this compound is identified through bioassay-guided fractionation.

-

Chromatographic Purification: The bioactive fraction is further purified using a series of chromatographic techniques. This typically involves:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fractions is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

-

-

Characterization: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H50N2O2 | |

| Molecular Weight | 446.71 g/mol | |

| Appearance | Lyophilized solid | |

| Solubility | Soluble in DMSO and ethanol | |

| IUPAC Name | (1R,4aR,11R,12aS,13S,16aS,23R,24aS)-Eicosahydro-5H,17H-1,23:11,13-diethano-2H,14H-[4][5]dioxacycloeicosino[2,3-b:12,13-b']dipyridine | |

| CAS Number | 88903-69-9 |

Spectroscopic Data

The structural assignment of this compound was based on the following key spectroscopic data:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

While a complete, assigned NMR dataset for this compound is not available in a single public source, researchers can refer to publications on the isolation and characterization of related xestospongin compounds for typical chemical shift ranges and coupling patterns.

Pharmacological Profile

This compound is primarily recognized as a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor.[6][7]

Mechanism of Action at the IP3 Receptor

The IP3 receptor is an intracellular ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens, leading to the release of stored Ca2+ into the cytosol. This compound exerts its inhibitory effect by binding to the IP3 receptor at a site distinct from the IP3 binding site, thereby allosterically inhibiting channel opening.

Caption: Signaling pathway of IP3-mediated calcium release and its inhibition by this compound.

Quantitative Data on IP3 Receptor Inhibition

| Parameter | Value | Cell/Tissue Type | Reference |

| IC₅₀ for IP₃-induced Ca²⁺ release | ~358 nM | Rabbit cerebellar microsomes | |

| Inhibition of IP₃-induced contractions | 3 µM | Permeabilized guinea-pig ileum | [2] |

| Inhibition of DNP-HSA-induced Ca²⁺ release | 3-10 µM | RBL-2H3 mast cells | [6] |

Effects on the SERCA Pump

Several studies have reported that this compound also inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, the enzyme responsible for pumping Ca2+ from the cytosol back into the ER lumen.[8] This action is independent of its effect on the IP3 receptor and suggests that this compound may not be as selective as initially thought. This dual activity should be considered when interpreting experimental results.

Key Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2

This protocol describes the measurement of changes in cytosolic Ca2+ concentration in response to stimuli in the presence or absence of this compound.

Experimental Workflow

Caption: Experimental workflow for measuring intracellular calcium using Fura-2 AM.

Detailed Protocol

-

Cell Culture: Plate cells (e.g., RBL-2H3 mast cells) on glass coverslips and culture overnight.

-

Fura-2 AM Loading:

-

Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with fresh loading buffer without Fura-2 AM to remove extracellular dye.

-

Pre-incubation: Incubate the cells with this compound (e.g., 1-10 µM) or vehicle (e.g., DMSO) for 15-30 minutes.

-

Imaging:

-

Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio before adding the stimulus.

-

-

Stimulation: Add the agonist (e.g., DNP-HSA for sensitized RBL-2H3 cells) to the imaging chamber and continue recording the fluorescence changes.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca2+ concentration.

Measurement of ER Calcium Concentration ([Ca²⁺]ER) using Mag-Fura-2

This protocol allows for the direct measurement of Ca2+ concentration within the ER.

Detailed Protocol

-

Cell Loading: Load cells with Mag-Fura-2 AM (a low-affinity Ca2+ indicator that accumulates in the ER) similarly to the Fura-2 loading protocol.

-

Cell Permeabilization:

-

Gently permeabilize the plasma membrane with a mild detergent like β-escin (e.g., 25 µM) in a cytosol-like buffer. This allows for the removal of cytosolic Mag-Fura-2 while retaining the ER-sequestered dye.

-

-

ER Ca²⁺ Loading: Incubate the permeabilized cells in a buffer containing a known concentration of free Ca2+ (e.g., pCa 6) to load the ER with Ca2+.

-

Inhibitor Treatment: Treat the cells with this compound (e.g., 3-10 µM) or vehicle.

-

IP₃ Stimulation: Replace the Ca2+-containing buffer with a Ca2+-free buffer and stimulate the cells with a known concentration of IP3 (e.g., 10 µM).

-

Imaging and Analysis: Monitor the Mag-Fura-2 fluorescence ratio (typically 340/380 nm excitation) to measure the decrease in [Ca2+]ER upon IP3 stimulation.

Total Synthesis

The complex macrocyclic structure of this compound has made it a challenging target for total synthesis. Several research groups have reported total syntheses of xestospongins and their analogs. These synthetic routes often involve complex stereoselective reactions to establish the multiple chiral centers in the molecule. The total synthesis of this compound and its derivatives provides access to larger quantities of the compound for biological studies and allows for the generation of analogs to probe the structure-activity relationship.[4]

Conclusion

This compound remains a cornerstone tool for investigating IP3-mediated Ca2+ signaling pathways. Its discovery from a marine sponge highlights the vast potential of natural products in providing unique chemical probes for fundamental biological processes. While its off-target effect on the SERCA pump necessitates careful experimental design and data interpretation, its potent and relatively selective inhibition of the IP3 receptor ensures its continued relevance in cell biology and drug discovery. The detailed protocols and information provided in this guide aim to facilitate further research into the multifaceted roles of intracellular calcium signaling and the development of novel therapeutic agents targeting these pathways.

References

- 1. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products [escholarship.org]

- 5. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

Xestospongin C: A Technical Guide to Probing Endoplasmic Reticulum Calcium Stores

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., has emerged as a valuable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling. It is widely recognized as a potent, cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel mediating the release of Ca²⁺ from the endoplasmic reticulum (ER). However, its utility as a specific probe is nuanced by its off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound primarily functions as a non-competitive antagonist of the IP₃ receptor.[1][2] Unlike heparin, it does not compete with IP₃ for its binding site but is thought to allosterically modulate the receptor, thereby preventing the conformational changes necessary for channel opening and subsequent Ca²⁺ release.[3] This blockade of IP₃-mediated Ca²⁺ release from the ER makes it a powerful tool to dissect the role of this signaling pathway in a multitude of cellular processes.

However, the selectivity of this compound is a critical consideration in experimental design. Multiple studies have demonstrated that it can also inhibit the SERCA pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER, thus maintaining the ER Ca²⁺ store.[1][4][5] The inhibition of SERCA leads to a slow depletion of ER Ca²⁺ stores, a mechanism distinct from its acute blockade of IP₃R-mediated release. Furthermore, at higher concentrations, this compound has been shown to inhibit voltage-dependent Ca²⁺ and K⁺ channels in the plasma membrane.[6] Therefore, careful dose-response experiments are crucial to dissect its specific effects on IP₃Rs from its off-target activities.

Quantitative Data

The following tables summarize the reported IC₅₀ values and effective concentrations of this compound in various experimental systems. These values should serve as a guide for experimental design, though optimal concentrations may vary depending on the cell type and specific experimental conditions.

| Target | Cell/Tissue Type | IC₅₀ | Reference |

| IP₃ Receptor | Cerebellar Microsomes | 358 nM | [1][2] |

| IP₃ Receptor | Guinea-pig Papillary Muscle | ~350 nM | [7] |

| Voltage-dependent K⁺ Channels | Guinea-pig Ileum Smooth Muscle | 0.13 µM | [6] |

| Voltage-dependent Ca²⁺ Channels | Guinea-pig Ileum Smooth Muscle | 0.63 µM | [6] |

| Application | Cell/Tissue Type | Effective Concentration | Reference |

| Inhibition of IP₃-induced Ca²⁺ release | RBL-2H3 Mast Cells | 3 - 10 µM | [8][9] |

| Inhibition of carbachol-induced contractions | Guinea-pig Ileum Smooth Muscle | 3 - 10 µM | [6] |

| Inhibition of α-adrenergic stimulation | Guinea-pig Papillary Muscle | 3 µM | [7] |

| Neuroprotection against Aβ-induced toxicity | Cortical Neurons | 1 µM |

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of cytosolic Ca²⁺ concentrations using the ratiometric fluorescent indicator Fura-2 AM in cells treated with this compound.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution (in DMSO)

-

Agonist to stimulate IP₃ production (e.g., carbachol, ATP)

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Fura-2 AM Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye. e. Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

This compound Treatment: a. Mount the coverslip onto the perfusion chamber of the microscope. b. Perfuse the cells with HBSS to establish a baseline fluorescence ratio. c. Add this compound at the desired final concentration to the perfusion buffer and incubate for 10-30 minutes.

-

Stimulation and Data Acquisition: a. Begin recording the fluorescence intensity at 510 nm with excitation alternating between 340 nm and 380 nm. b. After establishing a stable baseline in the presence of this compound, add the agonist to the perfusion buffer. c. Continue recording to capture the Ca²⁺ response.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

This compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Express the results as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16][17]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: a. Seed cells into a 6-well plate and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

-

Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2 or FL3) for PI. c. Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Conclusion

This compound is a valuable pharmacological agent for investigating the role of ER Ca²⁺ stores in cellular signaling. Its primary action as an IP₃R inhibitor allows for the targeted disruption of IP₃-mediated Ca²⁺ release. However, researchers must remain cognizant of its potential off-target effects on SERCA pumps and ion channels, particularly at higher concentrations. The experimental protocols and quantitative data provided in this guide are intended to facilitate the design and execution of rigorous experiments that account for the pharmacological nuances of this compound, thereby enabling a more precise understanding of the intricate role of ER Ca²⁺ signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (-)-Xestospongin C | IP3 receptor inhibitor | Hello Bio [hellobio.com]

- 3. (-)-Xestospongin C | CAS:88903-69-9 | Reported inhibitor of IP3-dependent Ca2+ release | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.cn [abcam.cn]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

Xestospongin C and the Inositol 1,4,5-Trisphosphate (IP3) Receptor: A Technical Guide to Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xestospongin C's selectivity for the subtypes of the inositol 1,4,5-trisphosphate receptor (IP3R). It summarizes the available quantitative data, details key experimental methodologies, and presents the current, and at times conflicting, understanding of its mechanism of action. This document is intended to serve as a critical resource for researchers utilizing this compound in their studies of IP3R-mediated calcium signaling.

Introduction: The IP3 Receptor and this compound

The inositol 1,4,5-trisphosphate receptor (IP3R) is a ligand-gated calcium (Ca²⁺) channel located on the membrane of the endoplasmic reticulum (ER). It plays a pivotal role in cellular signaling by releasing Ca²⁺ from intracellular stores in response to the binding of inositol 1,4,5-trisphosphate (IP3). In mammals, three distinct subtypes of the IP3R (IP3R1, IP3R2, and IP3R3) are expressed, each with unique physiological roles and regulatory properties.

This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia sp., was initially identified as a potent, membrane-permeable, and reversible antagonist of the IP3R.[1][2] It has been widely used as a pharmacological tool to probe the function of IP3Rs in a variety of cellular processes. However, the selectivity of this compound for the different IP3R subtypes is a subject of considerable debate in the scientific literature.

Mechanism of Action and Off-Target Effects

This compound is reported to be a non-competitive antagonist, meaning it does not compete with IP3 for its binding site on the receptor.[2] The precise mechanism of inhibition remains to be fully elucidated.

It is crucial for researchers to be aware of the potential off-target effects of this compound, which can confound the interpretation of experimental results. These include:

-

Inhibition of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): Some studies have shown that this compound can inhibit the SERCA pump, which is responsible for pumping Ca²⁺ back into the ER.[1][3] This action would independently affect intracellular Ca²⁺ homeostasis.

-

Inhibition of Voltage-Gated Ion Channels: At higher concentrations, this compound has been observed to inhibit voltage-dependent Ca²⁺ and K⁺ channels.[4]

Selectivity Profile of this compound

Selectivity over Ryanodine Receptors

This compound has demonstrated a significant degree of selectivity for IP3Rs over ryanodine receptors (RyRs), another major class of intracellular Ca²⁺ release channels. One study reported a 30-fold greater selectivity for IP3Rs compared to RyRs.[5]

Selectivity for IP3 Receptor Subtypes: A Point of Controversy

While initially promising as a pan-IP3R inhibitor, the efficacy and selectivity of this compound across the three IP3R subtypes are now questioned.

A seminal study by Gafni et al. (1997) first characterized this compound as a potent blocker of IP3-induced Ca²⁺ release from cerebellar microsomes, which contain a mixture of IP3R subtypes.[2] This study established an IC₅₀ of 358 nM.[1][2]

However, a later and more direct investigation into subtype selectivity by Saleem et al. (2014) yielded contradictory findings. Using permeabilized DT40 cells engineered to express single mammalian IP3R subtypes, this study reported that neither this compound nor Xestospongin D effectively inhibited IP₃-evoked Ca²⁺ release from any of the three IP3R subtypes .[6][7][8] This suggests that in this particular experimental system, this compound is not an effective antagonist of any of the IP3R isoforms.

This discrepancy highlights the critical importance of validating the action of this compound in any new experimental model and considering the possibility that its effects may be cell-type or condition-dependent.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity.

Table 1: Inhibition of Mixed IP3 Receptor Populations

| Preparation | Assay | IC₅₀ | Reference(s) |

| Rabbit Cerebellar Microsomes | IP₃-induced Ca²⁺ release | 358 nM | [1][2] |

| Guinea-pig Papillary Muscle | Inhibition of phenylephrine-induced positive inotropic effects | 3 µM (partial inhibition) | [5] |

| RBL-2H3 Mast Cells | Inhibition of DNP-HSA-induced Ca²⁺ release | 3-10 µM | [9][10] |

Table 2: Activity on Individual IP3 Receptor Subtypes

| Cell System | IP3R Subtype | Assay | Result | Reference(s) |

| Permeabilized DT40 cells | IP3R1 | IP₃-evoked Ca²⁺ release | No effective inhibition | [6][7][8] |

| Permeabilized DT40 cells | IP3R2 | IP₃-evoked Ca²⁺ release | No effective inhibition | [6][7][8] |

| Permeabilized DT40 cells | IP3R3 | IP₃-evoked Ca²⁺ release | No effective inhibition | [6][7][8] |

Key Experimental Methodologies

The following are generalized protocols for assays commonly used to assess the effect of this compound on IP3R activity.

IP₃-Induced Ca²⁺ Release from Cerebellar Microsomes

This protocol is based on the methodology that first identified this compound as an IP3R inhibitor.

-

Preparation of Microsomes: Cerebella are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in ER vesicles.

-

Loading with Ca²⁺: The microsomes are incubated in a solution containing ATP and a low concentration of radioactive ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator to allow for active uptake of Ca²⁺ into the vesicles via the SERCA pump.

-

Initiation of Ca²⁺ Release: The loaded microsomes are then exposed to a specific concentration of IP₃ to induce Ca²⁺ release.

-

Inhibitor Treatment: To test the effect of this compound, the microsomes are pre-incubated with varying concentrations of the compound before the addition of IP₃.

-

Measurement of Ca²⁺ Release: The amount of Ca²⁺ remaining in the microsomes is measured over time using a filtration assay (for ⁴⁵Ca²⁺) or by monitoring the extra-vesicular fluorescence of the Ca²⁺ indicator. The IC₅₀ is determined by plotting the inhibition of Ca²⁺ release against the concentration of this compound.

Ca²⁺ Release Assay in Permeabilized Cells Expressing Single IP3R Subtypes

This method allows for the specific assessment of this compound's effect on individual IP3R subtypes.

-

Cell Culture: A cell line that does not endogenously express IP3Rs (e.g., DT40 chicken lymphoma cells) is stably transfected to express a single mammalian IP3R subtype (IP3R1, IP3R2, or IP3R3).

-

Cell Permeabilization: The plasma membrane of the cells is selectively permeabilized using a mild detergent like saponin or β-escin, leaving the ER membrane intact.

-

Measurement of Intra-ER Ca²⁺: The permeabilized cells are incubated with a low-affinity fluorescent Ca²⁺ indicator that is taken up into the ER (e.g., Mag-Fura-2).

-

Inhibitor Treatment: The cells are pre-incubated with this compound.

-

Induction and Measurement of Ca²⁺ Release: IP₃ is added to the permeabilized cells, and the release of Ca²⁺ from the ER is monitored as a decrease in the fluorescence of the intra-ER Ca²⁺ indicator.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Gq-PLC-IP3 signaling pathway with the proposed inhibitory target of this compound.

Caption: Workflow for a permeabilized cell assay to test this compound's effect on specific IP3R subtypes.

Caption: Diagram illustrating the conflicting findings on this compound's inhibitory effect on IP3 receptors.

Conclusion and Recommendations for Researchers

This compound has been a valuable tool in the study of intracellular calcium signaling. However, the initial view of it as a potent and selective pan-IP3R antagonist has been challenged by subsequent research. The evidence for its selectivity among the three IP3R subtypes is lacking, and one key study suggests it may not be an effective inhibitor of any of the individual subtypes.[6][7][8]

Therefore, we recommend the following for researchers using or considering this compound:

-

Exercise Caution: Be aware of the conflicting literature regarding its efficacy and potential off-target effects on SERCA pumps and other ion channels.

-

Validate in Your System: Empirically determine the effectiveness of this compound on IP3-mediated Ca²⁺ release in your specific cell type or experimental preparation.

-

Use Appropriate Controls: When possible, use complementary approaches to confirm findings, such as siRNA-mediated knockdown or knockout of specific IP3R subtypes.

-

Acknowledge Limitations: When publishing data obtained using this compound, acknowledge the controversy surrounding its selectivity and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Xestospongin C: A Comprehensive Technical Review for Researchers

A deep dive into the pharmacology, experimental application, and mechanistic pathways of a pivotal IP3 receptor antagonist.

This technical guide offers an in-depth exploration of Xestospongin C, a macrocyclic bis-1-oxaquinolizidine marine natural product that has become an indispensable tool in cellular signaling research. Isolated from the Australian marine sponge Xestospongia exigua, this compound is renowned as a potent, cell-permeable, and non-competitive antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). This document provides researchers, scientists, and drug development professionals with a comprehensive literature review, detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Core Concepts: Discovery, Structure, and Primary Mechanism of Action

This compound belongs to a family of related compounds, including Xestospongins A, B, and D, all sharing a characteristic macrocyclic alkaloid structure. Its primary pharmacological significance lies in its ability to inhibit IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum (ER), a fundamental process in intracellular signaling cascades that govern a vast array of cellular functions.[1][2][3]

Unlike many receptor antagonists that compete with the endogenous ligand for the binding site, this compound acts as a non-competitive inhibitor of the IP3R.[1] This means it does not directly compete with inositol 1,4,5-trisphosphate (IP3) for its binding pocket on the receptor.[4] The proposed mechanism suggests that this compound may sterically block the Ca2+ channel pore of the IP3R, thereby preventing the efflux of Ca2+ from the ER lumen into the cytoplasm, even when IP3 is bound to the receptor.[1]

Quantitative Data on Bioactivity

The following tables summarize the reported inhibitory concentrations (IC50) of this compound on its primary target and key off-targets. This data is crucial for designing experiments and interpreting results.

| Target | Cell/Tissue Type | IC50 | Reference |

| IP3 Receptor | Cerebellar Microsomes | 358 nM | [2] |

| Voltage-gated K+ channels | Guinea-pig ileum smooth muscle | 0.13 µM | [1][5] |

| Voltage-gated Ca2+ channels | Guinea-pig ileum smooth muscle | 0.63 µM | [1][5] |

Note: While widely used as a selective IP3R inhibitor, researchers should be aware of its effects on other ion channels, particularly at higher concentrations.[2]

Off-Target Effects and Considerations

While highly valued for its potent IP3R antagonism, it is critical for researchers to recognize that this compound is not entirely specific. At concentrations often used in cellular studies, it can exert effects on other key components of calcium signaling pathways.

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

Several studies have reported that this compound can also inhibit the SERCA pump, the enzyme responsible for pumping Ca2+ from the cytoplasm back into the ER to replenish its stores.[6] In some experimental systems, this compound has been shown to be an equally potent inhibitor of both the IP3R and the SERCA pump.[6][7][8] This dual action can complicate the interpretation of experimental results, as both IP3R blockade and SERCA inhibition will lead to a depletion of ER Ca2+ stores.

Voltage-Gated Ion Channels

As detailed in the quantitative data table, this compound can inhibit voltage-gated potassium (K+) and calcium (Ca2+) channels, albeit at higher concentrations than those required for IP3R inhibition.[1][5] This is a critical consideration in studies involving excitable cells such as neurons and muscle cells, where the modulation of these channels can have significant physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted in this compound research.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in cytosolic and endoplasmic reticulum Ca2+ concentrations in response to this compound treatment.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (for cytosolic Ca2+) or Mag-fura-2 AM (for ER Ca2+)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, pH 7.4

-

Ca2+-free HBS (containing EGTA)

-

This compound stock solution (in DMSO or ethanol)

-

Agonist to stimulate IP3 production (e.g., carbachol, bradykinin)

-

Thapsigargin (as a control for SERCA inhibition)

-

Fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Cell Loading:

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Mag-fura-2 AM (5-10 µM) and Pluronic F-127 (0.02%) in HBS.

-

Incubate cells with the loading buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with HBS to remove excess dye.

-

-

Baseline Measurement:

-

Mount the coverslip onto the microscope stage and perfuse with HBS.

-

Record baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

-

-

This compound Treatment:

-

Perfuse the cells with HBS containing the desired concentration of this compound (typically 1-10 µM) for 10-30 minutes.

-

-

Stimulation and Data Acquisition:

-

To assess IP3R inhibition, stimulate the cells with an appropriate agonist in the continued presence of this compound.

-

To investigate effects on SERCA, after agonist washout, apply thapsigargin to observe any further Ca2+ release.

-

Record fluorescence changes throughout the experiment.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine changes in intracellular Ca2+ concentration.

-

Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines the procedure for recording voltage-gated ion channel activity in the presence of this compound.

Materials:

-

Isolated single cells (e.g., neurons, myocytes)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass pipettes

-

Intracellular (pipette) solution (e.g., K-gluconate based for K+ currents, Cs-based for Ca2+ currents)

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

This compound stock solution

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from the tissue of interest.

-

Allow cells to adhere to a recording chamber.

-

-

Pipette Preparation:

-

Pull patch pipettes to a resistance of 2-5 MΩ.

-

Fill the pipette with the appropriate intracellular solution.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording of Ion Currents:

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit voltage-gated currents.

-

Record baseline currents.

-

-

This compound Application:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the compound to take effect.

-

-

Post-Treatment Recording:

-

Repeat the voltage-step protocol to record currents in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after this compound application.

-

Construct current-voltage (I-V) curves to visualize the effect of this compound on channel activity.

-

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

Conclusion and Future Directions

This compound remains a cornerstone pharmacological tool for dissecting the intricate roles of IP3R-mediated calcium signaling in health and disease. Its utility spans from fundamental cell biology to preclinical studies in areas such as neurobiology, immunology, and cardiovascular research.[9] However, the findings of its off-target effects on SERCA pumps and voltage-gated ion channels underscore the importance of careful experimental design and data interpretation. Future research may focus on the development of more specific this compound analogs with reduced off-target activity, which would further enhance its value as a precise molecular probe. Additionally, a deeper understanding of its binding site and inhibitory mechanism on the IP3R at the molecular level will be crucial for the rational design of novel therapeutics targeting this critical signaling hub.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. Researchers should consult original research articles and safety data sheets before using this compound.

References

- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Xestospongin C | General Calcium Signaling Agents | Tocris Bioscience [tocris.com]

- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps. | Semantic Scholar [semanticscholar.org]

- 8. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps [usiena-air.unisi.it]

- 9. This compound, a Reversible IP3 Receptor Antagonist, Alleviates the Cognitive and Pathological Impairments in APP/PS1 Mice of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Xestospongin C: A Technical Guide to Cellular Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is a widely utilized pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways. Its utility stems from its ability to act as a potent, reversible, and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R). This technical guide provides an in-depth overview of the cellular permeability, uptake, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in research and drug development.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its cellular permeability and behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 446.71 g/mol | [2][5] |

| Molecular Formula | C₂₈H₅₀N₂O₂ | [2][7] |

| Solubility | Soluble in DMSO and ethanol to 2 mM | [8] |

| Appearance | Solid | [8] |

Cellular Uptake and Permeability

The precise mechanism of this compound's entry into cells has not been definitively elucidated but is presumed to occur via passive diffusion across the plasma membrane. This is inferred from its consistent activity in a wide range of intact cell types without the need for specific permeabilizing agents.

Assessing Cellular Permeability: Standard Methodologies

While specific data for this compound is unavailable, the following are standard in vitro methods used to quantify the permeability of compounds, including macrocycles.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that predicts passive, transcellular permeability.[9][10] A 96-well filter plate is coated with a lipid-containing organic solvent, creating an artificial membrane that separates a donor well from an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the rate of diffusion.[9]

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[11] Caco-2 cells, a human colon adenocarcinoma cell line, are cultured as a monolayer on semi-permeable filter supports.[11] These cells differentiate to form tight junctions and express various transporters, thus modeling the intestinal epithelium.[11] The apparent permeability coefficient (Papp) is calculated by measuring the flux of the compound from the apical (donor) to the basolateral (receiver) compartment over time.[11] This assay can also be used to investigate active transport and efflux by measuring transport in the basolateral-to-apical direction and by using specific transporter inhibitors.[9]

Mechanism of Action and Quantitative Data

This compound's primary mode of action is the inhibition of the IP₃ receptor, a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER). However, it is important to note that at higher concentrations, it can exhibit off-target effects.

Primary Target: IP₃ Receptor Inhibition

This compound potently blocks the IP₃-mediated release of Ca²⁺ from the ER into the cytoplasm.[4][5] This inhibition is thought to occur through a non-competitive mechanism, as this compound does not appear to interact with the IP₃ binding site on the receptor.[2]

Off-Target Effects

In intact cells, this compound has been shown to inhibit other ion channels and pumps, which can complicate the interpretation of experimental results. It is crucial for researchers to be aware of these potential off-target effects and to use the lowest effective concentration of this compound.

-

Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): Some studies have indicated that this compound can also inhibit the SERCA pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER.[12][13] This would lead to a depletion of ER Ca²⁺ stores, an effect similar to that of thapsigargin.[12][14]

-

Voltage-Gated Ion Channels: this compound has been demonstrated to inhibit voltage-dependent K⁺ and Ca²⁺ channels in smooth muscle cells.[4][15]

Summary of Quantitative Data

The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound for its primary and off-target effects.

| Target | IC₅₀ | Cell/Tissue Type | Source(s) |

| IP₃ Receptor | 358 nM | Cerebellar microsomes | [4][5] |

| Voltage-Dependent K⁺ Channels | 0.13 µM | Guinea-pig ileum smooth muscle | [4][15] |

| Voltage-Dependent Ba²⁺ Currents (via Ca²⁺ channels) | 0.63 µM | Guinea-pig ileum smooth muscle | [4][15] |

Experimental Protocols

Detailed methodologies are critical for the reproducible application of this compound in experimental settings.

Assessment of Intracellular Calcium Mobilization

This protocol describes a general method for measuring changes in cytosolic Ca²⁺ concentration ([Ca²⁺]i) using a fluorescent indicator.

a. Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

-

Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at room temperature or 37°C. The loading buffer should be serum-free.[16]

-

Wash the cells two to three times with the salt solution to remove extracellular dye.[16]

b. This compound Incubation and Data Acquisition:

-

Prepare a stock solution of this compound in DMSO or ethanol.[8]

-

Dilute the this compound stock solution to the desired final concentration (typically 0.5-10 µM) in the salt solution.[7]

-

Pre-incubate the cells with the this compound solution for a sufficient period (e.g., 15-30 minutes) to allow for cell penetration and target engagement.

-

Mount the coverslip on a perfusion chamber of an inverted microscope equipped for fluorescence imaging.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with an agonist that induces IP₃ production (e.g., bradykinin, carbachol).

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity at a single wavelength is recorded.

c. Data Analysis:

-

Convert the fluorescence ratios or intensities to [Ca²⁺]i using appropriate calibration methods.

-

Analyze parameters such as the peak amplitude of the Ca²⁺ transient, the rate of rise, and the duration of the response.

Cell Permeabilization for Direct Access to Intracellular Targets

To confirm that this compound's effects are due to direct interaction with intracellular machinery and to bypass the plasma membrane, cell permeabilization techniques can be employed.

a. Permeabilizing Agents:

-

Saponin: A mild non-ionic detergent that selectively permeabilizes the plasma membrane by intercalating with cholesterol, leaving intracellular membranes largely intact.

-

β-escin: A saponin that is also used to selectively permeabilize the plasma membrane.[17]

-

α-toxin: A pore-forming toxin that creates small pores in the plasma membrane.[4]

b. General Protocol:

-

Prepare cells as for a standard experiment.

-

Wash the cells with an intracellular-like buffer (high K⁺, low Na⁺, and a Ca²⁺ buffer like EGTA).

-

Briefly expose the cells to a low concentration of the permeabilizing agent (e.g., 25-50 µg/mL saponin or 40 µM β-escin) for a few minutes.[17]

-

Wash away the permeabilizing agent with the intracellular-like buffer.

-

The intracellular environment is now accessible to exogenously applied substances.

-

Apply this compound directly to the permeabilized cells, followed by the addition of a direct stimulus like IP₃.

-

Measure the desired cellular response (e.g., Ca²⁺ release from the ER using a low-affinity Ca²⁺ indicator like Mag-fura-2).[17]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits IP₃-mediated Ca²⁺ release.

Experimental Workflow for Measuring Intracellular Calcium

Caption: Workflow for assessing this compound's effect on [Ca²⁺]i.

Conclusion

This compound remains an invaluable tool for the study of IP₃-mediated Ca²⁺ signaling. Its inherent cell permeability allows for its use in a wide array of experimental systems with intact cells. However, researchers and drug development professionals must remain cognizant of its potential off-target effects, particularly at higher concentrations, and the lack of specific quantitative permeability data. The experimental protocols and data provided in this guide are intended to facilitate the rigorous and effective use of this compound in elucidating the complex roles of intracellular calcium in health and disease. Future studies quantifying its permeability using standard assays like PAMPA or Caco-2 would be beneficial to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (-)-Xestospongin C | General Calcium Signaling Agents | Tocris Bioscience [tocris.com]

- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (-)-Xestospongin C | Calcium Signaling Agents: R&D Systems [rndsystems.com]

- 8. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. PAMPA | Evotec [evotec.com]

- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (-)-Xestospongin C | IP3 receptor inhibitor | Hello Bio [hellobio.com]

- 14. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 17. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

Xestospongin C effects on neuronal calcium homeostasis

Xestospongin C: A Technical Guide to its Effects on Neuronal Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (XeC) is a macrocyclic compound widely utilized in cellular biology as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling. Initially characterized as a potent, reversible, and membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), it has been instrumental in elucidating the role of IP₃-mediated Ca²⁺ release from the endoplasmic reticulum (ER). However, accumulating evidence reveals a more complex pharmacological profile, with multiple studies demonstrating that this compound also acts as a potent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This dual inhibitory action complicates the interpretation of experimental data and necessitates careful experimental design. This guide provides an in-depth technical overview of this compound's mechanisms of action, quantitative data on its effects, detailed experimental protocols for its use, and its application in the study of neuronal pathophysiology, particularly in neurodegenerative diseases like Alzheimer's.

Introduction to Neuronal Calcium Homeostasis

Calcium is a ubiquitous and versatile second messenger that governs a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.[1] Neurons maintain a steep electrochemical gradient with cytosolic Ca²⁺ concentrations ([Ca²⁺]i) at rest in the low nanomolar range (~50-100 nM), compared to extracellular levels in the low millimolar range. The endoplasmic reticulum (ER) serves as the primary intracellular Ca²⁺ store, sequestering calcium to high concentrations.

The precise regulation of [Ca²⁺]i is managed by a coordinated system of channels, pumps, and binding proteins. A key signaling pathway for releasing ER calcium involves the activation of cell surface receptors (e.g., G-protein coupled receptors), which stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[2] IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels on the ER membrane, triggering the release of stored Ca²⁺.[3] To restore basal cytosolic Ca²⁺ levels and replenish ER stores, the SERCA pump actively transports Ca²⁺ from the cytosol back into the ER lumen, a process fueled by ATP hydrolysis.[4][5]

References

- 1. Inositol 1,4,5-trisphosphate IP(3) receptors and their role in neuronal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 3. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Role for SERCA Pumps in the Neurobiology of Neuropsychiatric and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Xestospongin C in Live-Cell Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xestospongin C, a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), in live-cell calcium imaging experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust calcium signaling assays.

Introduction

This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the Australian marine sponge Xestospongia sp. It is widely used in cell biology and pharmacology as a selective, reversible, and membrane-permeable inhibitor of the IP3 receptor.[1] The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), which plays a crucial role in intracellular calcium signaling. By blocking the IP3R, this compound allows researchers to investigate the specific contribution of IP3-mediated calcium release to various cellular processes. However, it is important to note that some studies have reported that this compound can also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which should be considered when interpreting experimental results.[2][3]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the IP3 receptor, preventing the conformational changes necessary for channel opening and subsequent calcium release from intracellular stores. It does not compete with IP3 for its binding site, suggesting a non-competitive or allosteric mechanism of inhibition.[4] This blockade of IP3-induced calcium release allows for the isolation and study of other calcium signaling pathways, such as store-operated calcium entry (SOCE) and ryanodine receptor-mediated calcium release.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell types and experimental models. This data can serve as a starting point for optimizing experimental conditions.

| Cell Type | Experimental Model | This compound Concentration | Incubation Time | Observed Effect on Calcium Signaling | IC50 | Reference |

| Cerebellar Microsomes | In vitro Ca²⁺ release assay | - | - | Blocked IP3-induced Ca²⁺ release | 358 nM | [1] |

| Guinea-pig Ileum Smooth Muscle | Intact tissue | 3–10 μM | - | Inhibited carbachol- and high-K⁺-induced increases in [Ca²⁺]i | - | [5] |

| RBL-2H3 Mast Cells | Live-cell imaging | 3–10 μM | 15 min | Inhibited DNP-HSA-induced transient increase in [Ca²⁺]i and capacitative calcium entry (CCE) | - | [6][7] |

| PC12 Cells | Live-cell imaging | - | - | Inhibited bradykinin-induced Ca²⁺ release | - | [4] |

| Frog Neuromuscular Junction (Perisynaptic Schwann cells) | Live-cell imaging | 700 nM | 20 min | Blocked Ca²⁺ responses evoked by synaptic activity and various agonists | - | [2] |

| Cultured Dorsal Root Ganglia Neurons | Live-cell imaging | 2.5 μM | - | Triggered a slow [Ca²⁺]i transient, similar to thapsigargin, and did not inhibit IP3-induced Ca²⁺ release in permeabilized neurons | - | [3] |

| Cortical Neurons | Cell culture | 1 μM | 1 hr | Prevented Aβ-induced rise in [Ca²⁺]i | - | [8] |

Experimental Protocols

This section provides a detailed protocol for a typical live-cell calcium imaging experiment using this compound to investigate IP3-mediated calcium signaling.

Materials

-

This compound

-

Anhydrous DMSO

-

Cell culture medium

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or other suitable dyes)

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Agonist of interest (to stimulate IP3 production)

-

Thapsigargin (as a control for SERCA inhibition and store depletion)

-

Ionomycin (as a positive control for maximal calcium influx)

Equipment

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

-

Environmental chamber to maintain temperature and CO₂

-

Perfusion system (optional)

-

Image analysis software

Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles.

-

Prepare stock solutions of the agonist, thapsigargin, and ionomycin in the appropriate solvent.

-

On the day of the experiment, dilute the stock solutions to the final working concentration in the imaging buffer.

-

-

Cell Preparation and Dye Loading:

-

Plate cells on a suitable imaging dish or coverslip and allow them to adhere.

-

Wash the cells with serum-free medium or a physiological buffer.

-